恩替卡韦钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

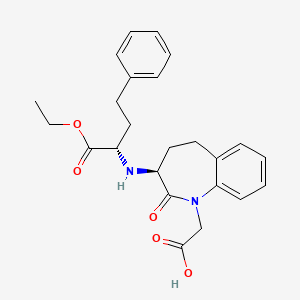

ent-Montelukast Sodium Salt: is a potent and selective leukotriene receptor antagonist. It is primarily used to block the action of leukotrienes, which are inflammatory mediators. This compound has a high affinity for the cysteinyl leukotriene receptor and is effective in blocking the effects of leukotrienes in various experimental models .

科学研究应用

Chemistry: : ent-Montelukast Sodium Salt is used to study the role of leukotrienes in various biological processes, contributing to a better understanding of inflammatory pathways .

Biology: : In biological research, this compound is used to elucidate the physiological actions of leukotrienes and their role in inflammation .

Medicine: : ent-Montelukast Sodium Salt is used in the treatment of asthma and allergic rhinitis due to its ability to block leukotriene receptors .

Industry: : In the pharmaceutical industry, ent-Montelukast Sodium Salt is used in the development of new formulations for the treatment of asthma and allergic rhinitis .

作用机制

- ent-Montelukast Sodium Salt is a leukotriene receptor antagonist (LTRA) that primarily targets the cysteinyl leukotriene receptor CysLT1 .

Target of Action

Mode of Action

生化分析

Biochemical Properties

ent-Montelukast Sodium Salt plays a significant role in biochemical reactions as it interacts with the CysLT1 receptor for LTD4, a bronchoconstrictor mediator in allergic inflammation . This interaction is crucial in the regulation of leukotriene-mediated effects, such as bronchoconstriction, smooth muscle contraction, and enhanced vascular permeability .

Cellular Effects

ent-Montelukast Sodium Salt has profound effects on various types of cells and cellular processes. It influences cell function by blocking the action of LTD4 at the CysLT1 receptor, thereby inhibiting leukotriene-mediated effects that are often associated with allergic inflammation . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ent-Montelukast Sodium Salt involves its binding to the CysLT1 receptor, thereby preventing the binding of LTD4 . This competitive antagonism at the receptor level inhibits the biochemical actions of LTD4, reducing inflammation and constriction in the bronchial tubes .

Temporal Effects in Laboratory Settings

It is known that the compound shows higher biological activity than free ligand for some strains .

Metabolic Pathways

ent-Montelukast Sodium Salt is involved in the leukotriene pathway, where it interacts with the CysLT1 receptor . This interaction can affect metabolic flux or metabolite levels, particularly of LTD4 .

准备方法

Synthetic Routes and Reaction Conditions

Hydroboration of Ketones: This method involves the use of boranes from α-pinenes, employing a non-catalytic enantioselective reduction protocol.

Enantioselective Hydrogen Transfer: Organometallic complexes of Ru (II) are used to catalyze enantioselective hydrogen transfer, with formic acid as the hydrogen source.

Grignard Reaction: CeCl3-THF solvate is a valuable promoter in this reaction.

Biocatalytic Process: Using ketoreductase KRED, a “self-driven” process can be scaled up to a 200 kg batch with >99.9% enantiomeric excess.

Industrial Production Methods: : The industrial production of ent-Montelukast Sodium Salt involves scaling up the biocatalytic process with ketoreductase KRED to achieve high enantiomeric excess and yield .

化学反应分析

Types of Reactions

Substitution: Substitution reactions often involve the use of Grignard reagents, with CeCl3-THF solvate as a promoter.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, other oxidizing agents.

Reduction: Organometallic complexes of Ru (II), formic acid.

Substitution: Grignard reagents, CeCl3-THF solvate.

Major Products: : The major products formed from these reactions include various derivatives of ent-Montelukast Sodium Salt, depending on the specific reagents and conditions used .

相似化合物的比较

Similar Compounds

Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.

Pranlukast: Similar to montelukast, used for asthma and allergic rhinitis.

Ibudilast: A phosphodiesterase inhibitor with anti-inflammatory properties.

Uniqueness: : ent-Montelukast Sodium Salt is unique due to its high affinity for the cysteinyl leukotriene receptor and its effectiveness in blocking leukotriene actions in various experimental models . Its biocatalytic production process also ensures high enantiomeric excess and yield .

属性

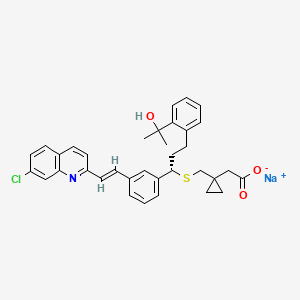

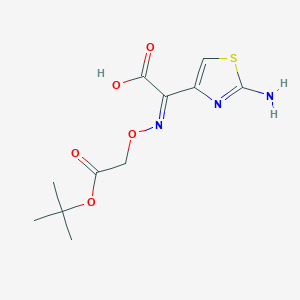

IUPAC Name |

sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFBRXGCXUHRJY-YBGTYPRZSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35ClNNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1140926.png)